Bromoacetamido-PEG3-t-Butyl Ester
Overview
Description
Bromoacetamido-PEG3-t-Butyl Ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Bromoacetamido-PEG3-t-Butyl Ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are proteins with cysteine residues, as the bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Mode of Action
The bromide group in this compound is a good leaving group, making it susceptible to nucleophilic attack by the thiol group in cysteine residues . This results in the formation of a covalent bond between the PEG linker and the protein, effectively modifying the protein with the PEG moiety .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific proteins it targets. By modifying proteins with a PEG moiety, the compound can alter protein function, stability, and solubility . This can have downstream effects on various biochemical pathways in which the targeted proteins are involved.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This can enhance the compound’s absorption and distribution within the body, thereby improving its bioavailability. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which may occur during the compound’s metabolism.
Result of Action
The primary result of this compound’s action is the modification of proteins with a PEG moiety . This can lead to changes in protein function, stability, and solubility , potentially influencing cellular processes and responses.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the t-butyl protected carboxyl group . Additionally, the presence of other compounds or proteins may compete with the compound for cysteine residues, potentially affecting its efficacy. The compound’s stability may also be influenced by factors such as temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG3-t-Butyl Ester typically involves the reaction of a PEG derivative with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may involve large-scale chromatography or crystallization techniques .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. .
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiols (e.g., cysteine), amines (e.g., lysine), and alcohols (e.g., serine) are commonly used. .
Deprotection: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are used to remove the t-butyl protecting group.
Major Products:
Scientific Research Applications
Bromoacetamido-PEG3-t-Butyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the modification of surfaces to increase hydrophilicity
Biology: It is employed in the labeling and modification of biomolecules, such as proteins and peptides, to study their structure and function
Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: It is utilized in the production of PEGylated materials for various industrial applications, including coatings and adhesives
Comparison with Similar Compounds
Bromoacetamido-PEG2-t-Butyl Ester: Similar structure but with a shorter PEG spacer.
Bromoacetamido-PEG4-t-Butyl Ester: Similar structure but with a longer PEG spacer.
Bromoacetamido-PEG9-ethylcarbamoyl-pentanoic t-butyl ester: Contains a different functional group and a longer PEG spacer.
Uniqueness: Bromoacetamido-PEG3-t-Butyl Ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The t-butyl protected carboxyl group offers additional versatility in synthetic applications, allowing for controlled deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLZWBWKHLATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132439 | |
Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807537-33-2 | |
Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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